molecular formula C10H22O4S B14197403 2-Hydroxyethyl octane-1-sulfonate CAS No. 842071-44-7

2-Hydroxyethyl octane-1-sulfonate

Cat. No.: B14197403
CAS No.: 842071-44-7
M. Wt: 238.35 g/mol
InChI Key: ZVUMCNWULASPQB-UHFFFAOYSA-N
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Description

2-Hydroxyethyl octane-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to an octane chain with a hydroxyethyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl octane-1-sulfonate can be synthesized through the reaction of octane-1-sulfonyl chloride with ethylene glycol. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows:

[ \text{Octane-1-sulfonyl chloride} + \text{Ethylene glycol} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of ethylene glycol to a solution of octane-1-sulfonyl chloride under controlled temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl octane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonate group under basic conditions.

Major Products

    Oxidation: The major product is 2-oxoethyl octane-1-sulfonate.

    Substitution: Depending on the nucleophile, products can include sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-Hydroxyethyl octane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl octane-1-sulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-hydroxyethyl sulfonate: Similar in structure but with a shorter carbon chain.

    Sodium dodecyl sulfate: Another surfactant with a longer carbon chain and sulfate group instead of sulfonate.

Uniqueness

2-Hydroxyethyl octane-1-sulfonate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring moderate surfactant strength. Its structure allows for versatility in both industrial and scientific applications, distinguishing it from other surfactants with either shorter or longer carbon chains.

Properties

CAS No.

842071-44-7

Molecular Formula

C10H22O4S

Molecular Weight

238.35 g/mol

IUPAC Name

2-hydroxyethyl octane-1-sulfonate

InChI

InChI=1S/C10H22O4S/c1-2-3-4-5-6-7-10-15(12,13)14-9-8-11/h11H,2-10H2,1H3

InChI Key

ZVUMCNWULASPQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)OCCO

Origin of Product

United States

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